N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide
Description
This compound features a benzimidazole core fused with a coumarin (chromen) scaffold and a 3-fluorobenzohydrazide moiety. The Z-configuration at the hydrazone linkage is critical for its spatial arrangement and electronic properties. Coumarin derivatives are well-documented for applications in medicinal chemistry (e.g., anticancer, antimicrobial) and materials science (e.g., nonlinear optics) .
Properties
Molecular Formula |
C23H15FN4O2 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide |
InChI |
InChI=1S/C23H15FN4O2/c24-16-8-5-7-15(12-16)22(29)27-28-23-17(13-14-6-1-4-11-20(14)30-23)21-25-18-9-2-3-10-19(18)26-21/h1-13H,(H,25,26)(H,27,29)/b28-23- |
InChI Key |
JEKGGJCCCDHHTB-NFFVHWSESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC(=CC=C3)F)/O2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and benzodiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, fluorobenzaldehyde, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzohydrazide moiety, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.
Scientific Research Applications
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key Observations :
- The target compound uniquely combines benzimidazole, coumarin, and fluorinated hydrazide, distinguishing it from analogs with simpler benzohydrazides or phenyl groups.
- Fluorine substitution (vs.
Comparison :
Spectroscopic and Computational Data
NMR Signatures (Selected Examples):
Computational Insights :
- Spbzl and analogs exhibit strong nonlinear optical (NLO) responses (hyperpolarizability ~2.00 × 10⁻³⁰ esu) due to charge transfer between benzimidazole and phenyl groups . The target’s coumarin moiety may further enhance NLO properties via extended π-conjugation.
Biological Activity
N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide is a complex organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This article provides an overview of its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique structure combining a benzimidazole moiety , a chromene ring system , and a fluorobenzohydrazide group . The molecular formula is , with a molecular weight of approximately 400.4 g/mol. This structural diversity is believed to contribute to its multifaceted biological activities.
This compound likely interacts with multiple molecular targets, leading to the inhibition of key enzymes involved in cell proliferation and survival. Preliminary studies suggest potential mechanisms include:
- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Its interaction with bacterial cells indicates possible antimicrobial properties, making it a candidate for further exploration in infectious diseases.
Biological Activity Overview
Research has highlighted several key biological activities associated with this compound:
Case Study: Antitumor Activity
A study evaluated the anticancer effects of this compound on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated:
- IC50 Values :
- A549: (2D assay)
- HCC827: (2D assay)
- NCI-H358: (2D assay)
These values suggest that the compound effectively inhibits cell growth at relatively low concentrations, indicating strong potential for further development as an anticancer drug .
Antimicrobial Testing
The antimicrobial efficacy was assessed using broth microdilution methods against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, which supports its potential use in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
